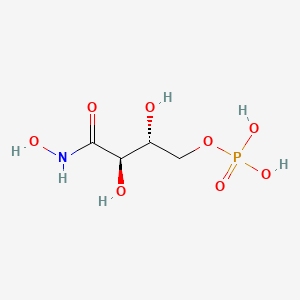

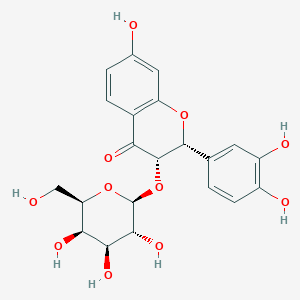

Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves multi-step organic reactions, where starting materials are carefully chosen to introduce the desired functional groups onto the benzene ring. Common techniques include Friedel-Crafts acylation, halogenation, and O-alkylation to introduce methoxy groups. While the specific synthesis steps for "Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-" are not detailed in the available literature, similar compounds have been synthesized through condensation reactions and subsequent functional group modifications (Bin, 2012).

Molecular Structure Analysis

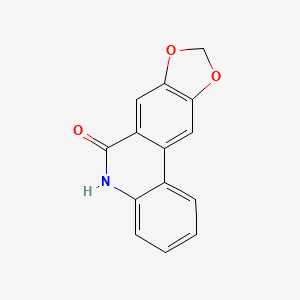

The molecular structure of benzaldehyde derivatives is characterized by the arrangement of functional groups around the benzene ring, which significantly influences their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate these structures. For example, spectroscopic studies and structure analysis of related compounds provide insights into the electronic distribution and spatial arrangement of atoms, which are crucial for understanding the reactivity and interaction of these molecules with other chemical species (Özay et al., 2013).

Chemical Reactions and Properties

Benzaldehyde derivatives participate in a variety of chemical reactions, including nucleophilic addition due to the presence of the carbonyl group, electrophilic aromatic substitution facilitated by the activating effects of methoxy and hydroxy groups, and oxidation reactions. The chloro groups present in the molecule may also undergo substitution reactions, contributing to the compound's versatility in synthetic chemistry. Studies on similar molecules highlight the reactivity of benzaldehyde derivatives in condensation reactions and their potential as intermediates in organic synthesis (Demir et al., 2003).

Wissenschaftliche Forschungsanwendungen

Environmental Remediation and Organic Pollutant Degradation

In the field of environmental science, enzymatic approaches utilizing redox mediators have shown promise in degrading recalcitrant organic pollutants found in wastewater. Compounds like benzaldehyde derivatives serve as redox mediators, enhancing the efficiency of pollutant degradation by enzymes such as laccases and peroxidases. This application is significant in treating industrial effluents containing aromatic compounds, suggesting potential environmental remediation uses for complex benzaldehyde derivatives (Husain & Husain, 2007).

Synthesis and Pharmacological Properties

Benzaldehyde derivatives are critical in synthesizing pharmacologically active molecules. Isofraxidin, a compound with multiple biological activities, is synthesized using benzaldehyde derivatives as precursors. The pharmacological importance of such derivatives is highlighted by their role in producing agents with anti-inflammatory, anticancer, and neuroprotective effects, underscoring the relevance of benzaldehyde derivatives in drug synthesis and medicinal chemistry (Majnooni et al., 2020).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) for water treatment utilize catalytic actions to degrade pollutants, with certain benzaldehyde derivatives acting as intermediates or catalysts. These processes emphasize the role of such derivatives in environmental chemistry, particularly in mitigating water pollution and enhancing the degradation of toxic substances (Qutob et al., 2022).

Polymer Chemistry

In polymer chemistry, the polymerization of aldehydes, including substituted benzaldehydes, is of interest for creating materials with potential practical applications. The study of higher aliphatic and haloaldehydes derivatives, which include complex benzaldehyde structures, opens up avenues for developing new polymers with unique properties (Kubisa et al., 1980).

Catalytic Oxidation and Lignin Valorization

Catalytic oxidation of lignins into aromatic aldehydes, including compounds structurally related to benzaldehyde, showcases the utility of such derivatives in valorizing lignin, a major plant biomass component. This process converts lignin into valuable chemicals like vanillin and syringaldehyde, demonstrating the role of benzaldehyde derivatives in sustainable chemistry and bio-refinery applications (Tarabanko & Tarabanko, 2017).

Eigenschaften

IUPAC Name |

2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-8-5(10)4(3-12)6(11)9(15-2)7(8)13/h3,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFRWEPMHUGVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)C=O)Cl)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072837 |

Source

|

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

CAS RN |

76330-06-8 |

Source

|

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate](/img/structure/B1194217.png)

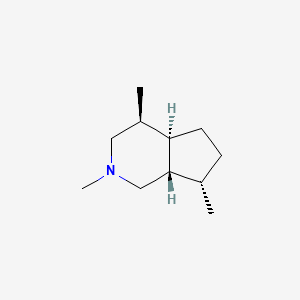

![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)